(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a methyl group and a trifluoromethyl group, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrrolidine and trifluoromethylating agents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amination or reductive amination processes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, such as the presence of a base and a catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve carbon dioxide or other carboxylating agents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The pyrrolidine ring provides a rigid scaffold that can interact with specific binding sites, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Methylpyrrolidine-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(3R,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrobromide: Similar compound with a different counterion, which can influence its solubility and stability.
Uniqueness
The presence of both the methyl and trifluoromethyl groups in (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug design and development.
This compound’s distinct structural features and versatile reactivity make it a crucial component in various scientific and industrial applications.
Properties
IUPAC Name |
(3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-6(7(8,9)10)3-11-2-4(6)5(12)13;/h4,11H,2-3H2,1H3,(H,12,13);1H/t4-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCBOWCAJXKSKV-MYSBMPOLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CNC[C@@H]1C(=O)O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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